molecular formula C19H21N3O3S B2370802 3-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide CAS No. 1421468-15-6

3-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide

Cat. No.: B2370802
CAS No.: 1421468-15-6
M. Wt: 371.46
InChI Key: ILBQWOZOQZIWTQ-UHFFFAOYSA-N
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Description

3-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide group, a methoxy group, and an imidazole ring

Mechanism of Action

Target of Action

The primary target of this compound is the C522 residue of p97 . p97, also known as valosin-containing protein (VCP), is a type II AAA+ ATPase. It is involved in numerous cellular activities including protein degradation, cell cycle regulation, and DNA damage response.

Mode of Action

The compound interacts with its target through a covalent bond . This interaction results in the inhibition of p97, making the compound a potent inhibitor of this protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the imidazole ring can produce a dihydroimidazole compound .

Scientific Research Applications

3-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is unique due to the presence of the methoxy group and the specific arrangement of its functional groups.

Properties

IUPAC Name

3-methoxy-N-[3-(2-phenylimidazol-1-yl)propyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-25-17-9-5-10-18(15-17)26(23,24)21-11-6-13-22-14-12-20-19(22)16-7-3-2-4-8-16/h2-5,7-10,12,14-15,21H,6,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBQWOZOQZIWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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